Cardanol Based Benzoxazine (Mixture)
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Overview
Description
Cardanol based benzoxazine is a compound derived from cardanol, a phenolic lipid obtained from cashew nut shell liquid. This compound is known for its unique properties, including high thermal stability, low water absorption, and excellent mechanical properties. It is used in various applications, particularly in the field of polymer science, due to its eco-friendly nature and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cardanol based benzoxazine is typically synthesized through a Mannich-type condensation reaction. This involves the reaction of cardanol with formaldehyde and a primary amine. The reaction can be carried out under solventless conditions or in the presence of solvents like dioxane or methanolic potassium hydroxide. The mixture is heated at reflux for several hours and then cooled to obtain the crystalline product, which is subsequently recrystallized from ethanol .
Industrial Production Methods
In industrial settings, the production of cardanol based benzoxazine involves the use of large-scale reactors where cardanol, formaldehyde, and amines are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the product. The resulting benzoxazine monomers can be further processed to produce polybenzoxazine resins .
Chemical Reactions Analysis
Types of Reactions
Cardanol based benzoxazine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in cardanol can be oxidized to form quinones.
Reduction: The double bonds in the aliphatic chain of cardanol can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetate or glycidyl ether.
Common Reagents and Conditions
Oxidation: Reagents like 3-chloroperbenzoic acid are used for the epoxidation of cardanol derivatives.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can be employed for the reduction of double bonds.
Substitution: Acetic anhydride or glycidyl ethers are used for the substitution reactions.
Major Products
The major products formed from these reactions include cardanol acetate, cardanol glycidyl ether, and various epoxidized derivatives .
Scientific Research Applications
Cardanol based benzoxazine has a wide range of scientific research applications:
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of adhesives, coatings, and composites due to its high thermal stability and low water absorption .
Mechanism of Action
The mechanism of action of cardanol based benzoxazine involves the ring-opening polymerization of the benzoxazine ring. This process is catalyzed by the presence of phenolic compounds or benzoxazine oligomers, leading to the formation of a highly crosslinked polymer network. The molecular targets include the phenolic hydroxyl groups and the oxazine ring, which undergo polymerization to form the final polybenzoxazine resin .
Comparison with Similar Compounds
Similar Compounds
Bisphenol-A based benzoxazine: Known for its high thermal stability and mechanical properties but derived from petrochemical sources.
Furfural based benzoxazine: A biobased alternative with similar properties but derived from agricultural waste.
Uniqueness
Cardanol based benzoxazine stands out due to its renewable origin and eco-friendly nature. It offers comparable thermal and mechanical properties to petrochemical-based benzoxazines while being derived from a sustainable source. This makes it an attractive option for green chemistry applications .
Properties
Molecular Formula |
C116H160N4O4 |
---|---|
Molecular Weight |
1674.5 g/mol |
IUPAC Name |
7-[(8Z,11Z)-pentadeca-8,11-dienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(8Z,11Z)-pentadeca-8,11,14-trienyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-[(Z)-pentadec-8-enyl]-3-phenyl-2,4-dihydro-1,3-benzoxazine;7-pentadecyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C29H43NO.C29H41NO.C29H39NO.C29H37NO/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26-21-22-27-24-30(25-31-29(27)23-26)28-19-16-14-17-20-28/h14,16-17,19-23H,2-13,15,18,24-25H2,1H3;7-8,14,16-17,19-23H,2-6,9-13,15,18,24-25H2,1H3;4-5,7-8,14,16-17,19-23H,2-3,6,9-13,15,18,24-25H2,1H3;2,4-5,7-8,14,16-17,19-23H,1,3,6,9-13,15,18,24-25H2/b;8-7-;2*5-4-,8-7- |
InChI Key |
VLHBCVCYKXHJRC-BHYJQUGUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCC/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CC/C=C\C/C=C\CCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCCCCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.CCCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1.C=CCC=CCC=CCCCCCCCC1=CC2=C(CN(CO2)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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